molecular formula C4H4Br2F4O B15092192 1,2-Dibromo-1,3,3,3-tetrafluoro-1-methoxypropane CAS No. 885276-42-6

1,2-Dibromo-1,3,3,3-tetrafluoro-1-methoxypropane

Cat. No.: B15092192
CAS No.: 885276-42-6
M. Wt: 303.88 g/mol
InChI Key: PUPKPTWIRXQRGR-UHFFFAOYSA-N
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Description

1,2-Dibromo-1,3,3,3-tetrafluoro-1-methoxypropane is a halogenated organic compound characterized by bromine, fluorine, and methoxy substituents on a propane backbone. Its molecular structure suggests high reactivity due to the presence of electronegative halogens and the methoxy group, which may influence its applications in pharmaceuticals or specialty chemicals. Shenzhen Aitao Chemical supplies this compound with a purity of 95% and emphasizes its capability for custom synthesis at scales ranging from milligrams to industrial tonnage, supported by advanced analytical validation (NMR, MS, HPLC, GC) .

Properties

CAS No.

885276-42-6

Molecular Formula

C4H4Br2F4O

Molecular Weight

303.88 g/mol

IUPAC Name

1,2-dibromo-1,3,3,3-tetrafluoro-1-methoxypropane

InChI

InChI=1S/C4H4Br2F4O/c1-11-3(6,7)2(5)4(8,9)10/h2H,1H3

InChI Key

PUPKPTWIRXQRGR-UHFFFAOYSA-N

Canonical SMILES

COC(C(C(F)(F)F)Br)(F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-1,3,3,3-tetrafluoropropyl methyl ether can be synthesized through the halogenation of 1,3,3,3-tetrafluoropropyl methyl ether. The process typically involves the addition of bromine to the double bond of the precursor compound under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of 1,2-dibromo-1,3,3,3-tetrafluoropropyl methyl ether involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-1,3,3,3-tetrafluoropropyl methyl ether undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form 1,3,3,3-tetrafluoropropyl methyl ether by using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products

    Substitution: Formation of hydroxylated derivatives.

    Reduction: Formation of 1,3,3,3-tetrafluoropropyl methyl ether.

    Oxidation: Formation of alcohols or carboxylic acids.

Scientific Research Applications

1,2-Dibromo-1,3,3,3-tetrafluoropropyl methyl ether is utilized in various scientific research fields:

    Biology: Investigated for its potential use in biochemical assays and as a labeling agent due to its halogen content.

    Industry: Employed as an intermediate in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2-dibromo-1,3,3,3-tetrafluoropropyl methyl ether involves its reactivity with nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can participate in substitution reactions, while the fluorine atoms contribute to the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing halogenation patterns, functional groups, or backbone structures.

Structural Analogs with Methoxy and Halogen Substituents
Compound Name CAS Number Molecular Formula Key Features Hazards/Regulatory Notes
1,2-Dibromo-1,3,3,3-tetrafluoro-1-methoxypropane - C₄H₄Br₂F₄O Bromine, fluorine, and methoxy groups on propane backbone. Limited toxicological data; industrial-grade purity (95%) .
1,1,2,3,3,3-Hexafluoro-1-methoxy-2-(trifluoromethyl)propane 163702-08-7 C₅H₃F₉O Higher fluorine content, trifluoromethyl group; lacks bromine. No comprehensive toxicological studies available .
1-Bromo-1,1,2,2,3,3,3-heptafluoropropane 422-85-5 C₃BrF₇ Fully fluorinated propane with one bromine; lacks methoxy group. 100% concentration; hazards unspecified but likely volatile .

Key Observations :

  • Methoxy groups (as in the target compound and 163702-08-7) may enhance solubility in polar solvents but reduce thermal stability relative to non-oxygenated halocarbons.
Brominated Alkanes and Alkenes
Compound Name CAS Number Molecular Formula Key Features Hazards/Regulatory Notes
1,2-Dibromo-1,2-diphenylet (Stilbene dibromide) 5789-30-0 C₁₄H₁₀Br₂ Dibromo-substituted ethylene with phenyl groups. Causes severe skin/eye burns; releases CO/CO₂ upon combustion; regulated under TSCA .
1,2-Dibromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane - C₃Br₂F₆O Ethane backbone with bromine, fluorine, and trifluoromethoxy groups. No specific hazard data; structural similarity suggests volatility and oxidizer incompatibility .

Key Observations :

  • Stilbene dibromide’s phenyl groups increase aromatic stability but introduce flammability risks absent in the aliphatic target compound.
  • Ethane-based analogs (e.g., C₃Br₂F₆O) may exhibit lower boiling points and higher vapor pressure than propane derivatives due to shorter carbon chains.
Fluorinated Propane Derivatives
Compound Name CAS Number Molecular Formula Key Features Hazards/Regulatory Notes
Hexafluoropropylene 116-15-4 C₃F₆ Unsaturated fluorinated alkene. Used in polymer production; high reactivity .
1-Bromo-1,1,2,2-tetrafluoroethane 354-07-4 C₂HBrF₄ Ethane backbone with Br/F substituents. Limited hazard data; likely volatile .

Key Observations :

  • Unsaturated compounds like hexafluoropropylene are more reactive in polymerization but lack the functional versatility of methoxy-containing compounds.
  • Ethane-based bromofluorocarbons (e.g., 354-07-4) may serve as intermediates in refrigerant synthesis, whereas the target compound’s propane structure could favor pharmaceutical applications.

Biological Activity

1,2-Dibromo-1,3,3,3-tetrafluoro-1-methoxypropane (CAS No. 885276-42-6) is a halogenated organic compound notable for its unique chemical structure and potential applications in various fields, including biochemistry and environmental science. Its molecular formula is C4H4Br2F4OC_4H_4Br_2F_4O, and it has a molecular weight of 303.88 g/mol. This compound is characterized by its bromine and fluorine substituents, which contribute to its biological activity and reactivity.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The presence of halogens (bromine and fluorine) enhances its lipophilicity, allowing it to penetrate cell membranes and potentially affect cellular processes.

Key Mechanisms:

  • Alkylation of Nucleophiles: The compound may act as an alkylating agent, modifying nucleophilic sites on proteins or nucleic acids, leading to alterations in function or structure.
  • Reactive Oxygen Species (ROS) Generation: Halogenated compounds can induce oxidative stress by generating ROS, which may lead to cellular damage or apoptosis.
  • Enzyme Inhibition: There is potential for this compound to inhibit specific enzymes involved in metabolic pathways, affecting cellular homeostasis.

Toxicological Profile

The toxicological effects of this compound have been documented in several studies:

Effect Observation
Acute ToxicityToxic if swallowed; harmful if inhaled; irritating to skin and eyes .
Chronic ExposureMay cause damage to organs with prolonged exposure .
Reproductive EffectsPotential reproductive toxicity noted under California Proposition 65 .

Case Studies

Case Study 1: Environmental Impact Assessment
A study assessed the environmental impact of this compound in aquatic systems. The findings indicated that the compound exhibits significant toxicity to aquatic organisms at low concentrations. The study highlighted the need for careful management and regulation due to its potential bioaccumulation in food webs.

Case Study 2: Cellular Response Studies
In vitro experiments were conducted on human cell lines to evaluate the cytotoxic effects of varying concentrations of the compound. Results showed a dose-dependent increase in cell death associated with oxidative stress markers. The study concluded that the compound's biological activity warrants further investigation into its mechanisms and long-term effects on human health.

Research Findings

Several research studies have contributed to understanding the biological activity of this compound:

  • Study on Enzyme Interaction: A recent investigation demonstrated that this compound inhibits cytochrome P450 enzymes involved in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs.
  • Genotoxicity Assessment: Research indicated that exposure to this compound resulted in increased DNA strand breaks in cultured human lymphocytes. This genotoxicity suggests potential risks associated with environmental exposure.

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